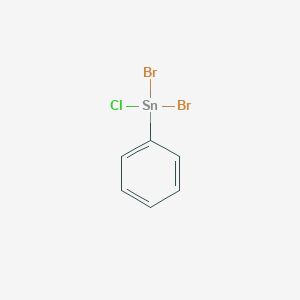
Dibromo(chloro)phenylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromo(chloro)phenylstannane is an organotin compound characterized by the presence of bromine, chlorine, and phenyl groups attached to a tin atom. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science. The unique combination of halogens and phenyl groups in this compound imparts distinct chemical properties, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibromo(chloro)phenylstannane can be synthesized through several methods, including:
Halogenation of Phenylstannane: This method involves the halogenation of phenylstannane using bromine and chlorine under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, with the addition of a halogenating agent like bromine or chlorine gas.
Transhalogenation Reactions: Another approach involves the transhalogenation of a dibromo or dichlorophenylstannane precursor. This reaction is carried out by treating the precursor with a halogenating agent in the presence of a catalyst, such as iron(III) chloride or aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dibromo(chloro)phenylstannane undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in this compound can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state tin compounds or reduction to form lower oxidation state derivatives.
Coupling Reactions: this compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: The major products are substituted phenylstannane derivatives.
Oxidation Reactions: The products include higher oxidation state tin compounds.
Reduction Reactions: The products are lower oxidation state tin derivatives.
Coupling Reactions: The products are carbon-carbon bonded organic molecules.
Wissenschaftliche Forschungsanwendungen
Dibromo(chloro)phenylstannane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in halogenation and coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: this compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Dibromo(chloro)phenylstannane involves its interaction with various molecular targets and pathways. The halogen atoms and phenyl group contribute to its reactivity and ability to form stable complexes with other molecules. In biological systems, the compound may interact with enzymes and proteins, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibromophenylstannane: Similar in structure but lacks the chlorine atom.
Dichlorophenylstannane: Similar in structure but lacks the bromine atoms.
Tribromophenylstannane: Contains three bromine atoms instead of a combination of bromine and chlorine.
Uniqueness
Dibromo(chloro)phenylstannane is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties compared to its analogs
Eigenschaften
CAS-Nummer |
62978-05-6 |
|---|---|
Molekularformel |
C6H5Br2ClSn |
Molekulargewicht |
391.07 g/mol |
IUPAC-Name |
dibromo-chloro-phenylstannane |
InChI |
InChI=1S/C6H5.2BrH.ClH.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
NLNAQHINLVMMFV-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](Cl)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


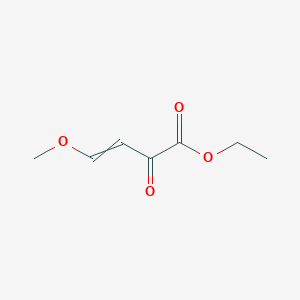
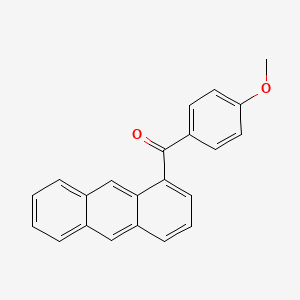
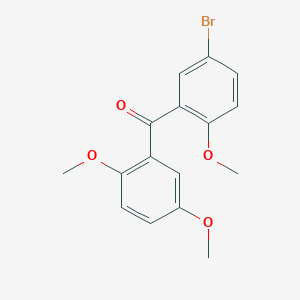
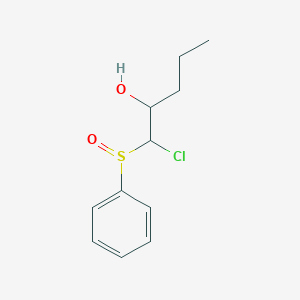

![[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid](/img/structure/B14497802.png)
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide](/img/structure/B14497803.png)
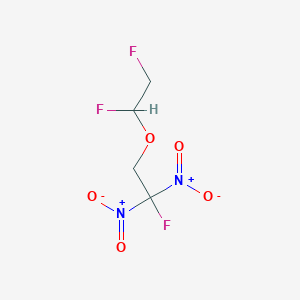

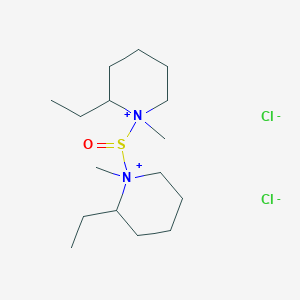
![1,1'-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one)](/img/structure/B14497823.png)
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B14497824.png)
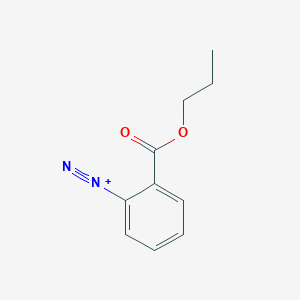
![2(3H)-Furanone, 3-[1-[(4-chlorophenyl)amino]ethylidene]dihydro-, (Z)-](/img/structure/B14497841.png)
